molecular formula C12H15NO3S B14221020 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 532957-64-5

3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B14221020
CAS No.: 532957-64-5
M. Wt: 253.32 g/mol
InChI Key: ZDDNGONSZYSJBA-UHFFFAOYSA-N
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Description

3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[410]heptane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, including cycloaddition reactions and sulfonylation. One common synthetic route involves the cycloaddition of a suitable diene with a sulfonyl azide, followed by further functionalization to introduce the 4-methylbenzene-1-sulfonyl group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced sulfonyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further stabilizing the compound-enzyme complex. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:

    Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may have different functional groups, leading to variations in reactivity and applications.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups can have similar chemical properties, but the presence of the bicyclic structure in this compound makes it unique in terms of its potential interactions and stability.

    Azabicyclo compounds: These compounds contain nitrogen in their bicyclic structure, similar to this compound, and can be used for comparison in terms of reactivity and biological activity.

Properties

CAS No.

532957-64-5

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-7-oxa-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)17(14,15)13-7-6-11-12(8-13)16-11/h2-5,11-12H,6-8H2,1H3

InChI Key

ZDDNGONSZYSJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C(C2)O3

Origin of Product

United States

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